AZD5904 - 618913-30-7

AZD5904

Catalog Number: EVT-260478
CAS Number: 618913-30-7
Molecular Formula: C10H12N4O2S
Molecular Weight: 252.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD5904 is a potent, irreversible inhibitor of the enzyme myeloperoxidase (MPO). [, , ] MPO is a heme-containing peroxidase enzyme highly expressed in neutrophils and, to a lesser extent, in monocytes and macrophages. [] The enzyme plays a crucial role in the innate immune response, primarily by producing hypochlorous acid (HOCl) from hydrogen peroxide (H2O2) and chloride ions (Cl−) during the neutrophil respiratory burst.

While MPO is crucial for fighting infection, excessive MPO activity is implicated in various inflammatory diseases and conditions. [, , , , , ] AZD5904's ability to inhibit MPO makes it a valuable tool for studying MPO's role in various pathologies and exploring its therapeutic potential in various disease models.

Compound Description: Verdiperstat is an irreversible myeloperoxidase (MPO) inhibitor. [] It acts by forming a covalent adduct with the heme prosthetic group of MPO. Like AZD5904, verdiperstat has been investigated for its therapeutic potential in various conditions, including cardiovascular diseases and cancer. []

Relevance: Verdiperstat is directly related to AZD5904 as they share a similar mechanism of action by inhibiting MPO. [] Both compounds have shown promise in preclinical studies for enhancing immune checkpoint therapy in melanoma by reducing MPO activity and modulating the tumor microenvironment. [] Verdiperstat's structural similarity to AZD5904 makes it a valuable comparator in understanding the structure-activity relationship of MPO inhibitors.

Compound Description: MPO-IN-28 is a specific and potent myeloperoxidase (MPO) inhibitor that acts by irreversibly binding to MPO. []

Relevance: MPO-IN-28 is relevant to AZD5904 due to its shared target, MPO. Both compounds demonstrate the ability to reduce endothelial glycocalyx shedding induced by COVID-19 plasma, highlighting their potential as therapeutic agents for COVID-19-related complications. [] The comparison between MPO-IN-28 and AZD5904 aids in understanding the effectiveness of different MPO inhibitors in mitigating COVID-19-induced endothelial damage.

3-Chlorotyrosine

Compound Description: 3-Chlorotyrosine is a modified amino acid formed by the action of MPO on tyrosine residues in proteins. [] This modification is considered a marker of MPO activity and oxidative stress.

Relevance: 3-Chlorotyrosine is a product of MPO's enzymatic activity, and its presence indicates MPO-mediated protein modification, particularly on cardiac myosin binding protein-C (MYBPC3). [] AZD5904, by inhibiting MPO, reduces the formation of 3-chlorotyrosine, thereby mitigating its detrimental effects on MYBPC3 phosphorylation and cardiomyocyte relaxation. []

Hydrogen Peroxide (H2O2)

Compound Description: Hydrogen peroxide is a reactive oxygen species (ROS) that can induce oxidative stress and cellular damage. In the context of the provided research, H2O2 is used to induce oxidative stress in cells to investigate the protective effects of MPO inhibition. []

Source and Classification

AZD5904 is classified as a myeloperoxidase inhibitor, specifically targeting the enzyme's activity to mitigate oxidative damage. Myeloperoxidase is primarily found in neutrophils, where it catalyzes the formation of reactive species that can contribute to tissue damage during inflammation. The compound has been explored in various preclinical models, demonstrating its potential therapeutic benefits in reproductive health and other inflammatory conditions .

Synthesis Analysis

The synthesis of AZD5904 involves several key steps that utilize established organic chemistry techniques. The compound's synthesis typically includes:

  1. Starting Materials: The synthesis begins with specific phenolic compounds and sulfanylidene derivatives.
  2. Reactions: The primary reaction mechanism involves reductive alkylation, where the starting materials are reacted under controlled conditions to form the final product.
  3. Conditions: The reactions are usually performed at elevated temperatures and in specific solvents to facilitate the formation of AZD5904.
  4. Purification: Post-synthesis, the compound is purified using chromatography techniques to ensure high purity levels necessary for biological testing .

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

AZD5904 has a complex molecular structure characterized by:

  • Molecular Formula: C13H12F3N3OS
  • Molecular Weight: 325.32 g/mol
  • Structural Features: The compound contains a pyrrolidinone ring fused with a phenyl group that carries trifluoromethyl substituents. This unique structure contributes to its selectivity and potency as a myeloperoxidase inhibitor.

The structural analysis indicates that the presence of fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability .

Chemical Reactions Analysis

AZD5904 primarily interacts with myeloperoxidase through competitive inhibition, affecting its ability to catalyze reactions involving hydrogen peroxide and halides. Notable aspects of its chemical reactivity include:

  • Inhibition Mechanism: AZD5904 binds to the active site of myeloperoxidase, preventing the conversion of hydrogen peroxide into hypochlorous acid, a potent oxidizing agent.
  • Selectivity: The compound exhibits selectivity against other peroxidases and enzymes, minimizing off-target effects .
  • Reversible Binding: Studies indicate that AZD5904 may bind reversibly, allowing for modulation of enzyme activity without permanent alteration.

These interactions underscore the compound's potential therapeutic applications in managing oxidative stress-related conditions.

Mechanism of Action

The mechanism of action for AZD5904 involves:

  1. Targeting Myeloperoxidase: By inhibiting myeloperoxidase activity, AZD5904 reduces the production of reactive oxygen species during inflammatory responses.
  2. Enhancing Sperm Function: In vitro studies have shown that AZD5904 can improve sperm motility and penetration capabilities under oxidative stress conditions. Specifically, it has been demonstrated to increase sperm penetration through viscous media by over 20% in certain samples .
  3. Potential Applications in Infertility: The ability to enhance sperm function suggests that AZD5904 could be developed as a treatment for male infertility linked to oxidative stress.

This mechanism highlights the dual role of AZD5904 as both an anti-inflammatory agent and a fertility enhancer.

Physical and Chemical Properties Analysis

AZD5904 exhibits several important physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely published but are essential for formulation development.

These properties are crucial for determining the appropriate formulation strategies for clinical use.

Applications

AZD5904 has several promising applications:

  1. Male Infertility Treatment: Its ability to enhance sperm function makes it a candidate for treating male infertility associated with oxidative stress.
  2. Anti-inflammatory Therapy: Given its role as a myeloperoxidase inhibitor, AZD5904 may be useful in managing chronic inflammatory diseases where oxidative stress is implicated.
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying myeloperoxidase's role in various biological processes.

Ongoing research aims to validate these applications through clinical trials and further investigations into its pharmacological profile .

Introduction to AZD5904 in Contemporary Research

AZD5904 represents a pinnacle in myeloperoxidase (MPO) inhibitor development, engineered to selectively target this heme peroxidase enzyme predominantly expressed in neutrophils and monocytes. As an irreversible inhibitor, it forms covalent bonds with MPO’s active site, effectively halting its catalytic cycle and downstream oxidant production. Unlike earlier nonspecific antioxidants, AZD5904 emerged from rational drug design to address MPO’s pathological role in chronic inflammation and oxidative tissue damage. Its clinical progression marks a strategic shift from symptomatic treatment to mechanistically disrupting disease-driving pathways in cardiovascular, neurological, and metabolic disorders [1] [5].

Historical Context and Development of Myeloperoxidase (MPO) Inhibitors

The evolution of MPO inhibitors began with nonspecific antioxidants like N-acetylcysteine, which indirectly mitigated oxidative stress but lacked MPO selectivity. Early irreversible inhibitors (e.g., PF-1355) demonstrated proof-of-concept but faced bioavailability limitations. AZD5904 emerged as a solution to these challenges, characterized by its potent irreversible inhibition (IC₅₀: 140 nM) and oral bioavailability. Preclinical studies revealed its >90% suppression of hypochlorous acid (HOCl) production in human neutrophils at 1 μM, establishing a new standard for targeted MPO pharmacotherapy [3] [5].

Table 1: Key Milestones in MPO Inhibitor Development

EraCompound ClassRepresentative AgentsKey Limitations
1990s–2000sNonspecific AntioxidantsN-acetylcysteineLow MPO specificity; systemic effects
Early 2010sReversible InhibitorsPF-1355Suboptimal pharmacokinetics
Late 2010sIrreversible InhibitorsAZD5904High selectivity; oral efficacy

Rationale for Targeting MPO in Disease Pathophysiology

MPO catalyzes the oxidation of chloride ions by hydrogen peroxide, generating reactive oxidants like HOCl and hypothiocyanous acid (HOSCN). These agents cause oxidative modifications to lipids, proteins, and DNA, driving tissue injury across diseases:

  • Cardiovascular Diseases: MPO oxidizes apolipoprotein A-I in high-density lipoprotein (HDL), impairing cholesterol efflux and promoting atherosclerotic plaque instability. Concurrently, it consumes nitric oxide (NO), reducing vasodilation and accelerating endothelial dysfunction [1] [10].
  • Neuroinflammation: In subarachnoid hemorrhage (SAH), MPO-derived oxidants disrupt the blood-brain barrier, promoting neutrophil infiltration into meningeal tissues. This correlates with delayed cerebral injury and spatial memory deficits [3] [4].
  • Metabolic Dysfunction: MPO impairs insulin signaling via microvascular endothelial inflammation. High-fat diets induce neutrophil-derived MPO release, which blocks capillary recruitment in skeletal muscle, contributing to insulin resistance [2] [6].
  • COVID-19: MPO activity correlates with endothelial glycocalyx shedding (syndecan-1 release), exacerbating vascular leakiness in severe infections [6].
  • Cancer: Myeloid-derived MPO suppresses T-cell function, creating an immunosuppressive tumor microenvironment in pancreatic ductal adenocarcinoma (PDAC) [9].

Table 2: Pathophysiological Roles of MPO in Select Diseases

DiseaseKey MPO-Mediated PathwayClinical Consequence
AtherosclerosisHDL oxidation; NO consumptionPlaque rupture; endothelial dysfunction
Subarachnoid hemorrhageNeutrophil infiltration; blood-brain barrier breachDelayed cerebral injury; memory deficits
Insulin resistanceMicrovascular inflammationImpaired glucose uptake
COVID-19Endothelial glycocalyx sheddingVascular leakage; multiorgan damage
Pancreatic cancerT-cell suppression via ROSImmunotherapy resistance

AZD5904 as a Paradigm Shift in MPO-Targeted Therapeutic Strategies

AZD5904’s molecular design confers unparalleled advantages:

  • Irreversible Inhibition: Covalently binds MPO’s heme group, permanently inactivating its chlorination activity [5].
  • Selectivity: Exhibits 10–19-fold specificity for MPO over related peroxidases (e.g., thyroid peroxidase) and >70-fold selectivity against off-target enzymes [5].
  • Clinical Versatility: Demonstrated efficacy in diverse preclinical models:
  • Reversed microvascular insulin resistance in high-fat diet rats, restoring capillary recruitment [2].
  • Reduced meningeal neutrophil extravasation by 2.8-fold (p < 0.01) in SAH mice, preventing spatial memory deficits [3] [4].
  • Enhanced immune checkpoint therapy in pancreatic cancer by reducing myeloid-derived suppressor cells (MDSCs) and boosting CD8⁺ T-cell activity [9].
  • Translational Flexibility: Oral bioavailability enables systemic delivery despite low blood-brain barrier penetration (CNS penetrant: low), expanding applications to peripheral diseases [5].

Table 3: Preclinical Profile of AZD5904

ParameterValue/OutcomeModel System
IC₅₀140 nMIn vitro enzymatic assay
HOCl inhibition>90% at 1 μMHuman neutrophils
Insulin sensitivityRestored microvascular recruitmentHigh-fat diet rats
Neuroprotection79 ± 20% vs. 28 ± 24% neutrophils in vessels*Murine SAH model
Tumor growth delayEnhanced anti-PD-1 responsePancreatic cancer mice

*p < 0.01 vs. untreated controls [4]

Properties

CAS Number

618913-30-7

Product Name

AZD5904

IUPAC Name

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

InChI

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1

InChI Key

RSPDBEVKURKEII-ZCFIWIBFSA-N

SMILES

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

AZ1, AZ 1 AZ-1; TX4; TX-4; TX 4; AZD-5904; AZD 5904; AZD5904.

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3

Isomeric SMILES

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.